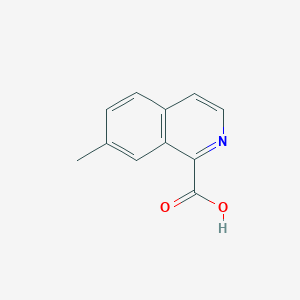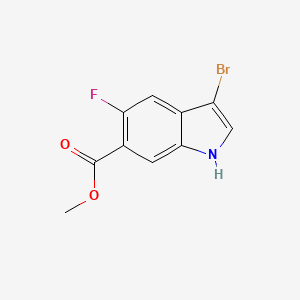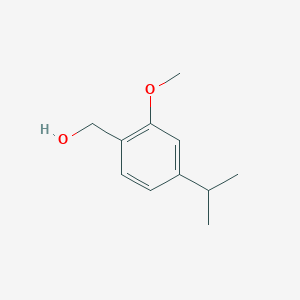![molecular formula C9H5F5O B12092529 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 1-[4-(trifluoromethyl)phenyl]ethan-1-one using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired difluorinated product.
Grignard Reaction: Another method involves the reaction of 4-(trifluoromethyl)benzaldehyde with a Grignard reagent followed by fluorination
Industrial Production Methods: Industrial production of 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one often involves large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro or trifluoromethyl groups are replaced by other functional groups. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound. Its fluorinated groups can enhance the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Explored for its potential use in drug discovery and development. The compound’s unique structure may contribute to the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity. The compound may act by inhibiting specific enzymes or modulating receptor activity, leading to desired biological effects.
Comparación Con Compuestos Similares
4’-Trifluoromethylacetophenone: Similar in structure but lacks the difluoro group.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but differs in the position and number of fluorine atoms.
2,2,2-Trifluoro-1-phenylethanol: A related compound with a hydroxyl group instead of a ketone.
Uniqueness: 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to its similar counterparts.
Propiedades
Fórmula molecular |
C9H5F5O |
|---|---|
Peso molecular |
224.13 g/mol |
Nombre IUPAC |
2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5F5O/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14/h1-4,8H |
Clave InChI |
RXWDDMWATYEAPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine dihydrochloride](/img/structure/B12092483.png)



![4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile](/img/structure/B12092533.png)
![1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-](/img/structure/B12092539.png)


